2-(1H-Pyrazol-3-YL)acetonitrile

Description

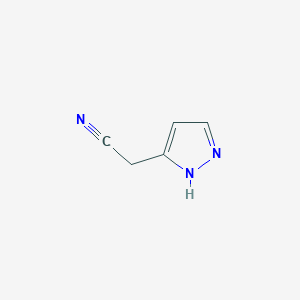

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-3-1-5-2-4-7-8-5/h2,4H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBOXGVHHSLXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576067 | |

| Record name | (1H-Pyrazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135237-01-3 | |

| Record name | (1H-Pyrazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Pyrazol-3-YL)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-(1H-Pyrazol-3-YL)acetonitrile, a key building block for pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth, actionable insights into this versatile heterocyclic compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. This compound (also known as 3-pyrazolylacetonitrile) is a valuable derivative, featuring a reactive nitrile group that serves as a synthetic handle for the elaboration of more complex molecular architectures. This guide will delve into the fundamental characteristics and utility of this important intermediate.

Core Physicochemical Properties

This compound is a small, nitrogen-containing heterocyclic compound with the molecular formula C₅H₅N₃.[2] A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 135237-01-3 | [2] |

| Molecular Formula | C₅H₅N₃ | [2] |

| Molecular Weight | 107.11 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Pyrazolylacetonitrile, 1H-Pyrazole-3-acetonitrile | [2][3] |

| Boiling Point | 334.8 °C | [3] |

| Density | 1.228 g/cm³ | [3] |

| Flash Point | 118.2 °C | [3] |

Synthesis of this compound

The synthesis of the pyrazole ring is a well-established area of heterocyclic chemistry. One of the most common and effective methods for preparing 3-aminopyrazoles, which can be precursors to or structurally related to this compound, involves the condensation of a β-ketonitrile with hydrazine.[4]

Conceptual Synthesis Pathway: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related methodologies provide a foundational approach to constructing the pyrazole ring.[5][6] This typically involves the reaction of a 1,3-dicarbonyl compound or a functional equivalent with a hydrazine derivative. For this compound, a plausible synthetic route starts from a β-ketonitrile.

The general mechanism involves an initial condensation of hydrazine with the ketone carbonyl to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group. Subsequent tautomerization leads to the aromatic pyrazole ring.[4]

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocol

While the general principles are well-understood, a specific and reproducible protocol is critical for laboratory synthesis. The following procedure is a representative method for the synthesis of related aminopyrazole carbonitriles, which can be adapted for the target molecule.

Synthesis of 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile [7]

-

Step 1: Synthesis of the Enamine. 3-Oxo-3-(pyrrol-2-yl)propanenitrile is reacted with trichloroacetonitrile to yield the corresponding enamine.

-

Step 2: Cyclization with Hydrazine. The resulting enamine is then treated with hydrazine hydrate. The reaction mixture is typically heated under reflux in a suitable solvent like ethanol.

-

Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization.

This two-step process highlights a common strategy for constructing substituted pyrazoles. For the synthesis of the title compound, a suitable β-ketonitrile precursor would be required.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are key analytical techniques for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The pyrazole ring protons are expected to appear in the aromatic region of the spectrum. The methylene (-CH₂-) protons adjacent to the nitrile group will likely appear as a singlet. The N-H proton of the pyrazole ring will be observable and its chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon atoms of the pyrazole ring will have distinct signals in the aromatic region. The nitrile carbon will have a characteristic chemical shift, and the methylene carbon will also be identifiable.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. For this compound, the following characteristic absorption bands are expected:

-

N-H stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

-

C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ for the nitrile group.

-

C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 107. Common fragmentation patterns may involve the loss of the nitrile group or fragmentation of the pyrazole ring.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the pyrazole ring and the acetonitrile moiety, making it a versatile building block in organic synthesis.

Reactions of the Pyrazole Ring

The pyrazole ring can undergo various transformations, including N-alkylation and N-arylation, allowing for the introduction of diverse substituents at the N-1 position. The ring can also participate in metal-catalyzed cross-coupling reactions, although this is more common for halogenated pyrazoles.

Reactions of the Acetonitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide. It can also be reduced to a primary amine. The methylene group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles.

Sources

- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C5H5N3 | CID 15634681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. soc.chim.it [soc.chim.it]

- 5. name-reaction.com [name-reaction.com]

- 6. jk-sci.com [jk-sci.com]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(1H-Pyrazol-3-YL)acetonitrile (CAS 135237-01-3): A Building Block in Medicinal Chemistry

Executive Summary: This document provides a comprehensive technical overview of 2-(1H-Pyrazol-3-YL)acetonitrile, CAS 135237-01-3. It is intended for researchers, medicinal chemists, and drug development professionals. A thorough review of available literature indicates that while this specific molecule is not extensively characterized in peer-reviewed studies, its core components—the pyrazole nucleus and the acetonitrile functional group—are of significant interest in modern drug discovery. This guide will first detail the known properties of the target compound and then expand upon the broader significance and synthetic utility of the pyrazole-acetonitrile scaffold, providing a foundational understanding for its potential applications.

Part 1: Core Compound Profile: this compound

This compound is a heterocyclic building block. While detailed experimental studies on its reactivity and specific applications are sparse in public literature, its fundamental properties can be aggregated from chemical databases and supplier information.

Chemical Identity and Physical Properties

The compound is characterized by a pyrazole ring substituted at the 3-position with an acetonitrile group. This structure offers two key features for synthetic elaboration: the versatile nitrile group and the pharmaceutically relevant pyrazole core.

| Property | Value | Source |

| CAS Number | 135237-01-3 | [1] |

| Molecular Formula | C₅H₅N₃ | [2][3] |

| Molecular Weight | 107.11 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Pyrazolylacetonitrile, 1H-Pyrazole-3-acetonitrile | [2][3] |

| Boiling Point | 334.8 °C (Predicted) | [2] |

| Density | 1.228 g/cm³ (Predicted) | [2] |

| Flash Point | 118.2 °C (Predicted) | [2] |

Safety and Handling

Safety data aggregated from GHS classifications indicate that this compound should be handled with care in a laboratory setting.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause respiratory irritation (H335).[3]

Part 2: The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "biologically privileged" scaffold due to its frequent appearance in FDA-approved drugs and its ability to engage in various biological interactions.[4][5]

Pharmacological Significance

The pyrazole nucleus is a cornerstone in the design of therapeutic agents across numerous disease areas.[6][7] Its unique electronic properties allow it to serve as a versatile bioisostere for other aromatic rings, improving physicochemical properties like solubility and lipophilicity.[5] The two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-1) and acceptors (N-2), which is critical for target binding.[5]

Examples of FDA-approved drugs containing a pyrazole core include:

-

Celecoxib: A selective COX-2 inhibitor for treating inflammation and pain.[5][8]

-

Rimonabant: A cannabinoid receptor antagonist developed for obesity.[4]

-

Difenamizole: An analgesic agent.[4]

The widespread success of pyrazole-containing drugs has spurred significant interest in developing efficient synthetic routes to create diverse pyrazole derivatives for screening libraries.[9]

General Synthesis of the Pyrazole Ring

The most fundamental and widely used method for constructing the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. This is often referred to as the Knorr pyrazole synthesis.

Caption: General workflow for the Knorr synthesis of pyrazoles.

Protocol Insight: The regioselectivity of the condensation (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by the steric and electronic nature of the substituents on both reactants, as well as the reaction conditions (e.g., pH).[10] This is a critical consideration for the rational design of a specific pyrazole isomer.

Part 3: Synthetic Utility of the Acetonitrile Group

The acetonitrile moiety (-CH₂CN) attached to the pyrazole ring in this compound is a highly versatile functional group, serving as a linchpin for a variety of chemical transformations.

Key Reactions of the Acetonitrile Group

The methylene (-CH₂-) protons adjacent to the nitrile group are acidic, allowing for deprotonation to form a stabilized carbanion. This nucleophile can then be used in various carbon-carbon bond-forming reactions. Furthermore, the nitrile group itself can be transformed into other valuable functional groups.

Key transformations include:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (pyrazole-3-acetic acid) or a primary amide (2-(1H-pyrazol-3-yl)acetamide).

-

Reduction: Catalytic hydrogenation or reduction with reagents like LiAlH₄ can convert the nitrile to a primary amine (2-(1H-pyrazol-3-yl)ethanamine). This introduces a basic handle for further derivatization.

-

Cyclization Reactions: The acetonitrile group is a common precursor in the synthesis of other heterocyclic rings. For instance, it can react with hydrazines to form aminopyrazoles or with other bifunctional reagents to construct a variety of fused ring systems.[11]

Caption: Potential synthetic transformations of this compound.

Part 4: Conclusion and Future Outlook

While this compound (CAS 135237-01-3) is currently underrepresented in dedicated academic research, its structure embodies two of the most valuable moieties in medicinal chemistry: the pyrazole ring and the acetonitrile group. This guide has established the foundational importance of these components, highlighting the compound's potential as a versatile building block for constructing novel, biologically active molecules.

For researchers in drug discovery, this compound represents an opportunity. It is a readily available starting material that can serve as an entry point into novel chemical space. The established reactivity patterns of pyrazoles and acetonitriles provide a reliable roadmap for the synthesis of compound libraries targeting a wide array of enzymes and receptors. Future work involving this compound would benefit from systematic studies of its reactivity and its incorporation into screening programs to unlock its full therapeutic potential.

References

- Pathan, S., Repale, A., & Pal, G. (2020). In-Situ Synthesis of Active Pharmaceutical Ingredients Which Content Pyrazole Skeleton. Letters in Organic Chemistry, 17(10), 743-748.

- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- Mascaret, L., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723.

- Mascaret, L., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

- Chen, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1059.

- Ark Pharm, Inc. (n.d.). 3-吡唑基乙腈.

- PubChem. (n.d.). This compound.

- 2a biotech. (n.d.). This compound.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- ResearchGate. (n.d.). Medicinally important pyrazole derivatives.

- Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Al-Zaydi, K. M. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(6), 2057-2067.

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H5N3 | CID 15634681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(1H-Pyrazol-3-YL)acetonitrile: A Privileged Scaffold in Modern Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3] This technical guide provides an in-depth examination of a key derivative, 2-(1H-Pyrazol-3-YL)acetonitrile. We will explore its fundamental molecular and physicochemical properties, present a detailed, field-proven synthetic protocol, and offer a comprehensive analysis of its spectroscopic signature. Furthermore, this guide will illuminate the compound's critical role as a versatile building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important heterocyclic intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved pharmaceuticals.[4][5] Its metabolic stability and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal anchor for designing molecules that bind to biological targets with high affinity and selectivity.[4] The incorporation of an acetonitrile moiety at the 3-position of the pyrazole ring introduces a valuable functional group that can be further elaborated or can itself act as a key pharmacophoric element. The resulting compound, this compound, serves as a crucial intermediate in the synthesis of a new generation of targeted therapies, including potent inhibitors of the Janus kinase (JAK) family of enzymes, which are implicated in various inflammatory diseases and cancers.[6][7][8]

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are paramount to its utility in synthesis and its behavior in biological systems.

Core Molecular Structure

This compound consists of a pyrazole ring linked to a cyanomethyl group. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either N1 or N2, though for nomenclature, the 1H-tautomer is standard.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimentally relevant properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃ | PubChem |

| Molecular Weight | 107.11 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 135237-01-3 | PubChem |

| Boiling Point | 334.8 °C (Predicted) | Echemi[7] |

| Density | 1.228 g/cm³ (Predicted) | Echemi[7] |

| SMILES | C1=C(NN=C1)CC#N | PubChem |

| InChIKey | IGBOXGVHHSLXPE-UHFFFAOYSA-N | PubChem |

Synthesis Protocol: A Validated Approach

While multiple strategies exist for pyrazole synthesis, the most common and reliable method involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[9][10] The following protocol is a robust, self-validating procedure adapted from established methodologies for constructing the 3-substituted pyrazole core.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between 4,4-dimethoxy-3-oxobutanenitrile and hydrazine hydrate. The dimethoxyacetal serves as a protected aldehyde, which is unmasked under the acidic conditions of the reaction to form the required 1,3-dicarbonyl equivalent.

Diagram: Synthesis Workflow

Caption: High-level overview of the synthesis protocol.

Step-by-Step Experimental Procedure

Materials:

-

4,4-dimethoxy-3-oxobutanenitrile

-

Hydrazine hydrate (64% in water)

-

Ethanol (absolute)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethoxy-3-oxobutanenitrile (1.0 eq). Dissolve the starting material in absolute ethanol (approx. 10 mL per gram of starting material).

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

-

Causality Insight: A slight excess of hydrazine ensures the complete consumption of the limiting reagent. The reaction is typically exothermic; a controlled addition prevents an uncontrolled temperature rise.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate confirms the reaction is proceeding.

-

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Causality Insight: The product is expected to be more soluble in the organic phase (ethyl acetate). Repeated extractions ensure maximum recovery from the aqueous layer.

-

-

Washing and Drying: Combine the organic layers and wash with brine. The brine wash helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid or oil. Confirm the structure and purity via NMR spectroscopy.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. While a publicly available spectrum for this specific molecule is not readily found, a predicted spectrum can be reliably constructed based on established chemical shift principles and data from analogous structures.[11][12][13][14]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

δ ~12.8 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyrazole ring. Its chemical shift can be variable and is dependent on concentration and temperature.

-

δ ~7.6 ppm (d, 1H): This doublet is assigned to the proton at the C5 position of the pyrazole ring.

-

δ ~6.3 ppm (d, 1H): This doublet corresponds to the proton at the C4 position of the pyrazole ring.

-

δ ~3.9 ppm (s, 2H): This singlet is characteristic of the methylene (-CH₂-) protons of the acetonitrile group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

-

δ ~145.0 ppm: C3 of the pyrazole ring (quaternary carbon attached to the acetonitrile group).

-

δ ~130.0 ppm: C5 of the pyrazole ring.

-

δ ~117.0 ppm: The nitrile carbon (-C≡N).

-

δ ~105.0 ppm: C4 of the pyrazole ring.

-

δ ~15.0 ppm: The methylene carbon (-CH₂-).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a potent building block for creating high-value pharmaceutical agents. The pyrazole-acetonitrile scaffold is a key feature in several classes of kinase inhibitors.[1][15]

Core Scaffold for JAK Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways that regulate immune responses and cell growth. Dysregulation of JAK/STAT signaling is a hallmark of various autoimmune diseases and cancers.[6][8] Several approved and investigational JAK inhibitors feature a pyrazole core. For instance, the drug Ruxolitinib , a potent JAK1/JAK2 inhibitor, contains a substituted pyrazole ring.[5][16] The acetonitrile group in molecules like this compound can be a key binding element or a synthetic handle for further molecular elaboration to achieve desired potency and selectivity.[1]

Diagram: Role in JAK Inhibitor Synthesis

Caption: Role as a precursor in JAK inhibitor synthesis.

Broader Therapeutic Potential

Beyond JAK inhibitors, the pyrazole scaffold is integral to drugs targeting a wide array of diseases.[17][18] Derivatives have shown promise as:

-

Anticancer Agents: Targeting various kinases involved in cell proliferation and survival.[8][9]

-

Anti-inflammatory Drugs: Celecoxib, a well-known COX-2 inhibitor, is a classic example of a pyrazole-containing anti-inflammatory drug.

-

Antimicrobial Agents: Pyrazole derivatives have been developed with potent activity against drug-resistant bacteria.[2]

The versatility of the pyrazole ring, combined with the reactivity of the nitrile group, makes this compound a highly valuable starting material for generating diverse chemical libraries for high-throughput screening and lead optimization campaigns.

Conclusion

This compound represents more than just a simple heterocyclic compound. It embodies a key structural motif that has proven to be of immense value in the field of medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a versatile nitrile functional group on a biologically "privileged" pyrazole scaffold, ensures its continued importance in the discovery and development of novel therapeutics. This guide provides the foundational knowledge—from synthesis to application—for researchers to effectively utilize this powerful molecular building block in their scientific endeavors.

References

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2017). ACS Medicinal Chemistry Letters.

- Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022). Molecules.

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2017). ACS Publications.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.

- Supplementary Information for an article in The Royal Society of Chemistry. (n.d.).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.

- Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2015). ResearchGate.

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Synthesis of 2-(1H-pyrazol-3-YL) phenols. (2006). ResearchGate.

- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses.

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). European Journal of Medicinal Chemistry.

- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2017). Molecules.

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2015). Oriental Journal of Chemistry.

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Pyrazol-3-ones, Part 1: Synthesis and Applications. (2001). ResearchGate.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2022). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. researchgate.net [researchgate.net]

- 15. connectjournals.com [connectjournals.com]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 18. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-(1H-Pyrazol-3-YL)acetonitrile: Pathways, Mechanisms, and Practical Considerations

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Among its derivatives, 2-(1H-Pyrazol-3-YL)acetonitrile stands out as a particularly valuable building block, featuring a versatile cyanomethyl group ripe for further chemical elaboration. This guide provides an in-depth examination of the principal synthetic pathway to this key intermediate, focusing on the robust and widely adopted cyclocondensation strategy. We will dissect the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and discuss critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this essential synthetic process.

Introduction: The Significance of the Pyrazolylacetonitrile Scaffold

The five-membered aromatic heterocycle, pyrazole, is a recurring motif in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4] Its prevalence stems from its unique physicochemical properties and its ability to engage in various biological interactions. The specific target of this guide, this compound (CAS No. 135237-01-3), combines this potent heterocyclic core with a cyanomethyl (-CH₂CN) side chain.[5][6] This functional group is not merely a passive substituent; it serves as a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures essential for drug discovery programs.[7]

The objective of this whitepaper is to provide a detailed, scientifically grounded guide to the most logical and efficient synthesis of this compound, moving beyond a simple recitation of steps to explain the causality behind the chosen methodology.

Core Synthetic Strategy: Cyclocondensation via the Knorr Pyrazole Synthesis

The most fundamental and reliable method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctionalized three-carbon component and a hydrazine derivative.[3][4] This classic transformation, first reported by Ludwig Knorr in 1883, remains the gold standard for its efficiency and broad applicability.[8]

Application to this compound Synthesis

To synthesize our target molecule, this strategy requires a four-carbon precursor that contains the cyanomethyl group and presents two electrophilic sites at positions 1 and 3. The ideal synthon for this purpose is a β-ketoacetal, specifically 4,4-dimethoxy-3-oxobutanenitrile . This precursor contains a ketone (the more reactive electrophile) and a protected aldehyde (an acetal), which can be unmasked in situ. The reaction with hydrazine hydrate proceeds with high regioselectivity to yield the desired 3-substituted pyrazole.

The overall transformation is depicted below:

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. This compound | C5H5N3 | CID 15634681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Foreword: Unlocking the Synthetic Potential of a Bifunctional Scaffold

An In-depth Technical Guide to the Chemical Reactivity of 2-(1H-Pyrazol-3-YL)acetonitrile

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the identification and characterization of versatile molecular building blocks are paramount. This compound is one such scaffold, embodying a unique convergence of reactivity. It features a pyrazole ring—a privileged N-heterocycle known for its diverse biological activities—and an activated acetonitrile moiety, a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.[1][2] This guide provides an in-depth exploration of the molecule's chemical behavior, moving beyond a simple catalog of reactions to explain the underlying principles that govern its reactivity. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to strategically leverage this compound in the design and synthesis of novel, high-value molecules.

The Structural and Electronic Landscape

To comprehend the reactivity of this compound, one must first appreciate its structural features. The molecule comprises two interconnected, reactive systems: the aromatic pyrazole ring and the cyanomethyl side chain.

-

The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring exhibits a distinct electronic profile. The nitrogen at position 1 (N1) bears a proton and its lone pair is involved in the aromatic sextet. This renders the N-H proton acidic (pKa in the range of 14-15 in water). The nitrogen at position 2 (N2), often described as "pyridine-like," has its lone pair in an sp² orbital in the plane of the ring, making it a nucleophilic and basic center.[1][3] The carbon at the 4-position (C4) is the most electron-rich carbon and is thus the primary site for electrophilic attack.[3][4]

-

The Acetonitrile Moiety: The cyanomethyl group (-CH₂CN) is a powerful functional unit. The nitrile's strong electron-withdrawing nature significantly acidifies the adjacent methylene (α-carbon) protons. This activation facilitates deprotonation to form a stabilized carbanion, a potent nucleophile for a wide array of transformations.[5][6] The nitrile group itself can undergo additions, hydrolysis, and reductions.[7]

The synergy between these two functional groups provides a rich platform for diverse chemical modifications.

Figure 1: Key reactivity sites on this compound.

Synthesis of the this compound Scaffold

The most direct and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis and its variations.[2][8] This typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the target molecule, a logical precursor is a β-ketonitrile.

Typical Synthetic Route: The reaction of 3-oxo-pentanedinitrile (or a related β-ketonitrile) with hydrazine hydrate provides a direct pathway to this compound. The mechanism involves initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Figure 2: General synthetic workflow for the pyrazole scaffold.

Core Reactivity of the Pyrazole Ring

The pyrazole ring's reactivity is dictated by the interplay between its two nitrogen atoms and its aromatic character.

N-Functionalization: Exploiting the Nitrogen Centers

The N1 and N2 positions are the primary sites for initial functionalization.

-

N1-Deprotonation and Substitution: The N1-proton is readily removed by a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the pyrazolate anion. This anion is a potent nucleophile that readily attacks a wide range of electrophiles. This is the most common strategy for introducing substituents at the N1 position.

-

Causality: Deprotonation at N1 is favored because the resulting negative charge is delocalized over the aromatic system. The subsequent alkylation or acylation is highly efficient, driven by the strong nucleophilicity of the pyrazolate.

-

-

N2-Protonation and Alkylation: The N2 nitrogen acts as a Lewis base. In acidic media, it is the site of protonation. Direct alkylation at N2 can occur, particularly with hard electrophiles, but often leads to a mixture of N1 and N2 substituted products. Under neutral conditions, N-alkylation typically favors the N1 position after tautomerization, but quaternization of an N1-substituted pyrazole will occur at N2.[3]

C4-Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic aromatic substitution, with a strong preference for the C4 position.[4] This regioselectivity is a consequence of the stability of the Wheland intermediate formed during the reaction.

-

Mechanism Insight: Attack at C4 allows the positive charge in the intermediate to be delocalized across the N1-C5-C4-C3-N2 system without placing a positive charge on the electron-deficient, "pyridine-like" N2 nitrogen, which would be highly unfavorable.[3] In contrast, attack at C3 or C5 generates a less stable intermediate where the positive charge resides adjacent to or on the N2 atom.

Figure 3: Rationale for C4 regioselectivity in electrophilic substitution.

Table 1: Common Electrophilic Substitution Reactions

| Reaction Type | Reagents | Electrophile | Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-2-(1H-pyrazol-3-yl)acetonitrile | |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid | |

| Vilsmeier-Haack | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | 2-(4-Formyl-1H-pyrazol-3-yl)acetonitrile | |

| Halogenation | NBS, NCS, Br₂ | X⁺ | 2-(4-Halo-1H-pyrazol-3-yl)acetonitrile | [1] |

Core Reactivity of the Acetonitrile Moiety

The acetonitrile side chain offers a complementary set of reactions centered on the activated methylene group and the versatile nitrile functionality.

α-Methylene Group: A Nucleophilic Hub

The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a strong base (e.g., LDA, NaH, t-BuOK) to form a resonance-stabilized carbanion. This carbanion is a soft nucleophile, ideal for C-C bond formation.

-

Alkylation: Reacts with alkyl halides to form α-substituted products.

-

Condensation: Undergoes Knoevenagel-type condensation with aldehydes and ketones.

-

Acylation: Reacts with esters or acyl chlorides to introduce a carbonyl group.

Experimental Consideration: The choice of base is critical. While NaH can deprotonate the pyrazole N1, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often required to efficiently deprotonate the α-carbon without competing side reactions. In a stepwise approach, one can first N-alkylate the pyrazole and then deprotonate the α-carbon to avoid ambiguity.

Transformations of the Nitrile Group

The -C≡N triple bond is a gateway to numerous other functional groups.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield 2-(1H-pyrazol-3-yl)acetic acid or the corresponding acetamide intermediate.[7]

-

Reduction: Can be reduced to the primary amine, 2-(1H-pyrazol-3-yl)ethanamine, using powerful reducing agents like LiAlH₄ or via catalytic hydrogenation.

-

Addition of Organometallics: Grignard reagents (R-MgBr) or organolithium reagents add to the nitrile to form an intermediate imine salt, which upon aqueous workup hydrolyzes to a ketone.[7]

-

Cycloaddition: The nitrile can act as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with sodium azide (NaN₃) and a Lewis acid can yield the corresponding tetrazole, a common bioisostere for carboxylic acids in medicinal chemistry.[9]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. jetir.org [jetir.org]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. scribd.com [scribd.com]

- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. Unit 4 Pyrazole | PDF [slideshare.net]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

A Comprehensive Spectroscopic Guide to 2-(1H-Pyrazol-3-YL)acetonitrile for Advanced Research

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-(1H-Pyrazol-3-YL)acetonitrile (CAS: 135237-01-3), a key heterocyclic building block in medicinal chemistry and materials science.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It establishes a framework for structural elucidation and validation, explaining the causality behind experimental choices and data interpretation. The protocols and data presented herein are synthesized from established principles of spectroscopic analysis and comparative data from analogous pyrazole derivatives to ensure a robust and self-validating analytical approach.

Introduction to this compound

This compound is a bifunctional molecule featuring a pyrazole ring and a nitrile group. The pyrazole moiety is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The acetonitrile group serves as a versatile synthetic handle for constructing more complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of any research and development program, making a thorough understanding of its spectroscopic signature essential.

The molecular formula is C₅H₅N₃, with a monoisotopic mass of 107.048 Da. Its structure presents a unique combination of an aromatic heterocycle and an aliphatic nitrile, leading to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the proton and carbon environments, respectively.

Expertise in Practice: The Rationale for Solvent Selection

The choice of a deuterated solvent is critical for NMR analysis. While Chloroform-d (CDCl₃) is a common starting point, its acidic proton impurity can sometimes lead to exchange with the N-H proton of the pyrazole ring, causing signal broadening. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice for this class of compounds. Its polarity ensures good sample solubility, and it slows the N-H proton exchange rate, resulting in a sharper, more easily identifiable signal for this key functional group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Data Acquisition (500 MHz Spectrometer):

-

Acquire a standard ¹H spectrum with a 45° pulse angle.

-

Set a relaxation delay of 2 seconds and acquire 16-32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Carefully phase the spectrum and calibrate the baseline.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all peaks to determine the relative proton ratios.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted spectral data based on established chemical shift principles and analysis of similar pyrazole structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 - 13.5 | br s | 1H | NH (pyrazole) | The acidic proton on the nitrogen of the pyrazole ring is expected to be significantly downfield and may be broad due to exchange. |

| ~7.6 - 7.8 | d | 1H | H -5 (pyrazole) | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~6.3 - 6.5 | d | 1H | H -4 (pyrazole) | This proton is coupled to H-5, resulting in a doublet. It is in a more electron-rich environment compared to H-5, hence its upfield shift. |

| ~3.9 - 4.1 | s | 2H | -CH₂ -CN | The methylene protons are adjacent to both the pyrazole ring and the electron-withdrawing nitrile group, shifting them downfield. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition (125 MHz Spectrometer):

-

Acquire a proton-decoupled ¹³C spectrum.

-

Employ a spectral width of ~220 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data using standard Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the solvent signal (DMSO-d₆ at δ 39.52 ppm).

-

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted carbon signals. These assignments are based on typical values for pyrazoles and nitrile-containing compounds.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 148 | C -3 | The carbon atom bearing the acetonitrile substituent is significantly influenced by the ring nitrogens. |

| ~130 - 135 | C -5 | This C-H carbon is adjacent to two nitrogen atoms, resulting in a downfield shift. |

| ~117 - 119 | -C N | The nitrile carbon has a characteristic chemical shift in this region. |

| ~105 - 108 | C -4 | This C-H carbon is the most upfield of the ring carbons due to its electronic environment. |

| ~15 - 18 | -C H₂-CN | The aliphatic methylene carbon is expected to appear in the upfield region of the spectrum. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which serve as structural "signposts."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

-

Data Processing: The spectrum is automatically ratioed against the background. Label the significant peaks.

Expected IR Absorption Data

The following key vibrational frequencies are expected for this molecule, confirming its structural integrity.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3300 | Medium, Broad | N-H stretch | Characteristic of the N-H bond within the pyrazole ring. Broadening is due to hydrogen bonding. |

| ~3050 | Weak | Aromatic C-H stretch | Corresponds to the C-H bonds on the pyrazole ring. |

| ~2950 | Weak | Aliphatic C-H stretch | Corresponds to the methylene (-CH₂) group. |

| 2240 - 2260 | Sharp, Medium | C≡N stretch (Nitrile) | This is a highly characteristic and reliable absorption for the nitrile functional group. |

| 1500 - 1600 | Medium | C=N, C=C stretch | These absorptions arise from the stretching vibrations within the pyrazole ring framework. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expertise in Practice: Choosing the Right Ionization Method

For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. This "soft" ionization technique typically protonates the molecule to form a prominent [M+H]⁺ ion, allowing for unambiguous determination of the molecular weight with minimal initial fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Data Acquisition (ESI-TOF or ESI-Orbitrap):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).

-

-

Data Analysis:

-

Identify the [M+H]⁺ ion and calculate the molecular formula from its exact mass.

-

If fragmentation is induced (MS/MS), analyze the daughter ions to corroborate the proposed structure.

-

Expected Mass Spectrometry Data

| m/z (Daltons) | Assignment | Rationale |

| 108.0556 | [M+H]⁺ | The calculated exact mass of C₅H₅N₃ is 107.0483 Da. The protonated molecule in ESI+ mode will give a prominent ion at m/z 108.0556. |

| 81.0450 | [M+H - HCN]⁺ | A common fragmentation pathway for nitriles is the loss of hydrogen cyanide, a neutral loss of 27 Da. |

| 68.0501 | [M+H - CH₂CN]⁺ | Cleavage of the bond between the pyrazole ring and the methylene group results in the loss of the acetonitrile radical side chain (40 Da). |

Visualizations: Structure and Analytical Workflow

Visual aids are crucial for comprehending molecular structures and analytical processes.

Caption: Molecular Structure of this compound.

Caption: Workflow for Spectroscopic Characterization.

Caption: Proposed ESI-MS Fragmentation Pathway.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS techniques. This guide provides the foundational protocols, predicted data, and interpretive logic necessary for researchers to confidently characterize this important molecule. By understanding the "why" behind each spectroscopic signal and experimental parameter, scientists can ensure the integrity of their materials and the reliability of their subsequent research, accelerating progress in drug discovery and chemical science.

References

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- The Royal Society of Chemistry. Supplementary Information (for an article on pyrazole synthesis).

- Visnav. Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation.

- PubChem. This compound | C5H5N3.

- J. Org. Chem. 1997, 62, 21, 7512–7515. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NMRS.io. 13C | acetonitrile-d3 | NMR Chemical Shifts.

- ChemicalBook. Acetonitrile (75-05-8) 1H NMR spectrum.

- ChemicalBook. Acetonitrile (75-05-8) IR Spectrum.

- JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Sunway Pharm Ltd. This compound.

Sources

An In-depth Technical Guide to 2-(1H-Pyrazolyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazolyl)acetonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. The pyrazole moiety is a privileged scaffold, appearing in numerous FDA-approved drugs, and its derivatives are widely investigated for a vast range of therapeutic applications.[1][2] This document delves into the fundamental chemical properties of 2-(1H-pyrazolyl)acetonitrile, including a critical discussion on its annular tautomerism which dictates its nomenclature and reactivity. We present a detailed, field-proven synthetic protocol, an analysis of its spectroscopic signature, and an exploration of its applications as a precursor to potent biologically active agents. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structure is of immense interest in drug discovery due to its unique physicochemical properties. The pyrazole ring can act as both a hydrogen bond donor (at the N1-H position) and acceptor (at the N2 position), allowing it to form key interactions with biological targets.[1] Its stability and the ability to be readily functionalized at multiple positions make it a versatile scaffold for library synthesis and lead optimization.

The incorporation of a pyrazole nucleus is a common strategy in the development of drugs targeting a wide array of conditions, including inflammation, cancer, microbial infections, and viral diseases.[1][2][3] Notable examples of commercial drugs containing the pyrazole core include the anti-inflammatory COX-2 inhibitor Celecoxib and the erectile dysfunction medication Sildenafil.[3] 2-(1H-Pyrazolyl)acetonitrile, with its reactive nitrile group, serves as a key intermediate for elaborating the pyrazole core into more complex, biologically active molecules.

Nomenclature and Structural Elucidation: Understanding Tautomerism

A critical feature of N-unsubstituted pyrazoles with a substituent at the 3 or 5 position is the phenomenon of annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the ring, leading to a dynamic equilibrium between two tautomeric forms.

Caption: Annular tautomerism leading to two distinct isomers.

For 2-(1H-pyrazolyl)acetonitrile, this equilibrium exists between the 3-substituted and 5-substituted forms. While the compound is commonly named 2-(1H-Pyrazol-3-yl)acetonitrile , the preferred IUPAC name is 2-(1H-Pyrazol-5-yl)acetonitrile .[4] This is because the position of the equilibrium is influenced by the electronic nature of the substituent.[5][6] In solution, a rapid proton exchange often results in averaged signals in NMR spectroscopy, making it appear as a single, symmetric species.[6] For the purpose of this guide, and reflecting common usage, we will refer to the compound as this compound, while acknowledging that it exists as a mixture of tautomers.

Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(1H-pyrazol-5-yl)acetonitrile | PubChem[4] |

| Common Name | This compound | Multiple Vendors[7] |

| Synonyms | 3-Pyrazolylacetonitrile, 3-Cyanomethylpyrazole | PubChem[4] |

| CAS Number | 135237-01-3 | PubChem[4] |

| Molecular Formula | C₅H₅N₃ | PubChem[4] |

| Molecular Weight | 107.11 g/mol | PubChem[4] |

| InChIKey | IGBOXGVHHSLXPE-UHFFFAOYSA-N | Echemi[7] |

| Canonical SMILES | C1=C(NC=N1)CC#N | PubChem[4] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Physical Properties

| Property | Value | Source |

| Density | 1.228 g/cm³ | Echemi[7] |

| Boiling Point | 334.8 °C | Echemi[7] |

| Flash Point | 118.2 °C | Echemi[7] |

| XLogP3 | -0.1 | PubChem[4] |

| Refractive Index | 1.561 | Echemi[7] |

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the pyrazole ring protons and the methylene protons. Due to tautomerism, the signals for the pyrazole ring protons H4 and H5/H3 may appear broadened.

-

δ ~ 7.6 ppm (d, 1H): Pyrazole H5 (or H3 in the tautomer).

-

δ ~ 6.3 ppm (d, 1H): Pyrazole H4.

-

δ ~ 3.8 ppm (s, 2H): Methylene protons (-CH₂-CN).

-

δ > 10 ppm (br s, 1H): N-H proton of the pyrazole ring, often broad and may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the three pyrazole carbons, the methylene carbon, and the nitrile carbon.

-

δ ~ 145 ppm: Pyrazole C3/C5 (unsubstituted).

-

δ ~ 135 ppm: Pyrazole C5/C3 (bearing the CH₂CN group).

-

δ ~ 118 ppm: Nitrile carbon (-C≡N).

-

δ ~ 105 ppm: Pyrazole C4.

-

δ ~ 15 ppm: Methylene carbon (-CH₂-CN).

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

-

~3100-3300 cm⁻¹: N-H stretching of the pyrazole ring.

-

~2250 cm⁻¹: A sharp, medium-intensity band characteristic of the C≡N (nitrile) stretch.[8]

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

-

~1400-1450 cm⁻¹: CH₂ scissoring vibration.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 107. Common fragmentation patterns would involve the loss of HCN (m/z = 80) or the entire acetonitrile group.

Synthesis Protocol

The synthesis of 3(5)-substituted pyrazoles is classically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of this compound, a suitable starting material is 3-oxo-4-cyanobutanoate or a related derivative. A robust and frequently cited method involves the reaction of hydrazine with a precursor generated from the reaction of malononitrile.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from Malononitrile Dimer

This protocol is adapted from established procedures for synthesizing cyanomethyl-substituted pyrazoles.[9][10][11] The reaction of malononitrile dimer with hydrazine is a reliable method for constructing the pyrazole core with the desired cyanomethyl substituent.

Materials:

-

Malononitrile dimer (2-amino-1,1,3-tricyanopropene)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend malononitrile dimer (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A mild exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Filtration: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(5-amino-4-cyano-1H-pyrazol-3-yl)acetonitrile. Note: For the non-amino target compound, a different starting material like 4,4-dicyano-3-oxobutanoic acid ethyl ester would be required, followed by a similar cyclization and subsequent decarboxylation.

Causality: The choice of hydrazine hydrate is critical as it provides the N-N unit required for the pyrazole ring. The cyclocondensation reaction is driven by the formation of the stable aromatic pyrazole ring. Ethanol is a suitable solvent as it dissolves the reactants at elevated temperatures and allows for precipitation of the product upon cooling.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself, but rather a crucial intermediate. The cyanomethyl group (-CH₂CN) is a versatile handle for further chemical transformations.

-

Synthesis of Pyrazole-fused Heterocycles: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused ring systems like pyrazolopyrimidines, which are known for their diverse biological activities.

-

Introduction of Side Chains: The methylene group is weakly acidic and can be deprotonated to introduce various electrophiles, allowing for the extension of side chains from the pyrazole core.

-

Bioisosteric Replacement: The pyrazole ring itself is often used as a bioisostere for other aromatic rings, like phenyl or imidazole, to improve physicochemical properties such as solubility or metabolic stability.

Its derivatives have been investigated for a range of therapeutic targets:

-

Anti-inflammatory Agents: As precursors to compounds that inhibit enzymes like cyclooxygenase (COX) or various kinases involved in inflammatory pathways.[2]

-

Anticancer Agents: Used in the synthesis of kinase inhibitors, which are a major class of modern cancer therapeutics.

-

Antimicrobial Agents: The pyrazole scaffold is found in compounds with antibacterial and antifungal properties.[3]

Safety and Handling

Based on aggregated GHS data, this compound is classified as a hazardous substance.[4]

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide range of biologically active molecules. Its utility is rooted in the privileged nature of the pyrazole scaffold and the synthetic versatility of the cyanomethyl group. A thorough understanding of its properties, particularly its tautomeric nature, is essential for its effective use in rational drug design. The synthetic protocols and analytical data provided in this guide offer a solid foundation for researchers aiming to leverage this compound in the development of novel therapeutics.

References

- BenchChem. (n.d.). Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals.

- Cisneros-Bosque, L. M., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2634.

- Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Teixeira, C., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(13), 4235.

- Claramunt, R. M., et al. (1994). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1681-1686.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile 1.

- Al-Qalaf, F., & Elnagdi, M. H. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1181.

- ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15634681, this compound.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide.

- ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols.

- ResearchGate. (n.d.). Synthesis and biological activity of a new class of enaminonitrile pyrazole.

- Al-Khafaji, K., et al. (2023). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis of different milk types. PeerJ, 11, e15964.

- ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Echemi. (n.d.). This compound.

- Alam, M. J., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research, 6(12), 1432-1442.

- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 22-32.

- Shaker, A. M., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1215885.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.

- Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

- BenchChem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Temple University. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67.

- VPL. (n.d.). Acetonitrile (CH3CN).

- Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 4. This compound | C5H5N3 | CID 15634681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(1H-Pyrazol-3-YL)acetonitrile: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an invaluable component in the design of novel therapeutics.[3][4] Within this important class of heterocycles, 2-(1H-Pyrazol-3-YL)acetonitrile emerges as a pivotal building block, particularly in the synthesis of targeted therapies such as Janus kinase (JAK) inhibitors.[5][6]

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a robust and experimentally grounded synthesis protocol, and its critical role as an intermediate in the development of next-generation pharmaceuticals. The information presented herein is curated to not only inform but also to empower the reader in their research and development endeavors.

Chemical Identity and Synonyms

This compound is a small, functionalized heterocyclic compound. Due to the tautomeric nature of the unsubstituted pyrazole ring, the position of the cyanomethyl group can be referred to as either 3 or 5. Consequently, it is known by several synonyms in the chemical literature and commercial databases. No common trade names have been identified for this compound, indicating its primary use as a research and development chemical.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| Synonyms | 3-(Cyanomethyl)-1H-pyrazole, 1H-Pyrazole-3-acetonitrile, 3-Pyrazolylacetonitrile | PubChem[7], ChemicalBook[1] |

| CAS Number | 135237-01-3 | PubChem[7], Alchem Pharmtech[8] |

| Molecular Formula | C₅H₅N₃ | PubChem[7] |

| Molecular Weight | 107.11 g/mol | PubChem[7] |

A comprehensive list of its physicochemical properties is provided below for reference in experimental design and execution.

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point | 334.8 °C | Echemi[9] |

| Density | 1.228 g/cm³ | Echemi[9] |

| Flash Point | 118.2 °C | Echemi[9] |

| pKa | 12.72 ± 0.10 (Predicted) | ChemicalBook[1] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Synthesis of this compound: A Validated Protocol

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry, with the most common and robust method being the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[2][10] For the preparation of this compound, a β-ketonitrile, specifically 3-oxobutanenitrile (acetoacetonitrile), serves as an ideal and commercially available starting material.

The causality behind this choice lies in the reactivity of the two carbonyl-like carbons in the β-ketonitrile. The ketone carbonyl is more electrophilic and will readily react with one nitrogen of the hydrazine, while the nitrile group, after tautomerization to a ketenimine or similar intermediate, provides the second electrophilic center for the other hydrazine nitrogen to attack, leading to cyclization and the formation of the stable aromatic pyrazole ring.

Experimental Protocol

This protocol is a self-validating system based on established chemical principles for the synthesis of pyrazoles.[2][9]

Reaction: Condensation of 3-oxobutanenitrile with hydrazine hydrate.

Materials:

-

3-Oxobutanenitrile (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-